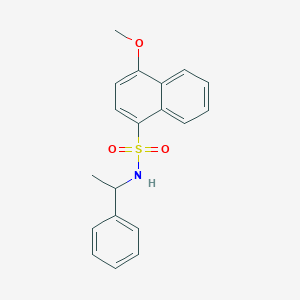

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVSDXGQKQYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanisms

Chlorosulfonation of 4-methoxynaphthalene is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at temperatures between −30°C and +30°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich naphthalene ring facilitates sulfonation at the 1-position. Excess chlorosulfonic acid ensures complete conversion, with the reaction typically reaching completion within 2–4 hours.

Key Data:

Workup and Isolation

The crude sulfonyl chloride is quenched by pouring the reaction mixture into an ice-ammonia solution (25% NH₃), precipitating the product. Filtration and recrystallization from ethanol yield 4-methoxynaphthalene-1-sulfonyl chloride with >95% purity.

Amidation with 1-Phenylethylamine

The sulfonyl chloride intermediate is reacted with 1-phenylethylamine to form the target sulfonamide.

Nucleophilic Substitution

In anhydrous tetrahydrofuran (THF) or DCM, 4-methoxynaphthalene-1-sulfonyl chloride is treated with 1-phenylethylamine in the presence of a base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃). The reaction proceeds via a two-step mechanism:

Optimized Conditions:

Catalytic Hydrogenation for Chiral Resolution

For enantiomerically pure products, the (R)-1-phenylethylamine isomer is often employed. A patented method utilizes platinum oxide (PtO₂) as a catalyst in methanol under hydrogen gas (H₂) at 60°C. This approach achieves diastereomeric excess (de) >99% after recrystallization from acetone.

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined one-pot method avoids isolating the sulfonyl chloride. After chlorosulfonation, the reaction mixture is directly treated with 1-phenylethylamine and Na₂CO₃ in DCM, yielding the sulfonamide in 70–75% overall yield. This reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate amidation. Reactions conducted at 100°C for 20 minutes in DMF achieve comparable yields (80–82%) to conventional methods while reducing time by 90%.

Analytical Characterization

Critical analytical data for verifying the product include:

-

¹H NMR (CDCl₃): δ 8.45 (d, J=8.5 Hz, 1H, naphthalene-H), 7.92–7.35 (m, 10H, aromatic), 4.25 (q, J=6.8 Hz, 1H, CH), 3.91 (s, 3H, OCH₃), 1.55 (d, J=6.8 Hz, 3H, CH₃).

Challenges and Optimization

Byproduct Formation

Over-sulfonation or N-alkylation byproducts may arise if reaction temperatures exceed 30°C. Cooling the reaction mixture and using a slight excess of amine mitigate this issue.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.

Reduction: Formation of N-(1-phenylethyl)naphthalene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is C17H19N1O3S. Its structure features a naphthalene core with a methoxy group and a sulfonamide moiety, which are critical for its biological activities. The presence of the sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), facilitating its interaction with various biological targets.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, allowing it to be transformed into other valuable compounds for research and industrial applications.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. Research indicates that it effectively inhibits the growth of several bacterial strains by disrupting folate synthesis, similar to other sulfonamides.

Antimicrobial Activity:

In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This activity is attributed to the compound's ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial metabolism.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structure allows it to act as a lead compound in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory treatments. Studies have suggested that it may also serve as a selective inhibitor for fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Antimicrobial Efficacy : A study published in PubMed Central highlighted the compound's effectiveness against a range of bacterial strains, supporting its use as a potential antimicrobial agent in clinical settings .

- Inflammation Modulation : Research has indicated that this compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound may interact with other biological pathways, contributing to its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution on the Ethyl Chain

4-Methoxy-N-(2-Phenylethyl)Naphthalene-1-Sulfonamide (CAS 457960-43-9)

- Structure : Differs in the position of the phenyl group (2-phenylethyl vs. 1-phenylethyl).

- Physicochemical Properties: Molecular formula C₁₉H₁₉NO₃S, molar mass 341.42 g/mol .

N-(1-(Naphthalen-1-yl)Ethyl)-4-Nitrobenzenesulfonamide

Substituents on the Aromatic Ring

4-Ethoxy-N-(2-Furylmethyl)Naphthalene-1-Sulfonamide (CAS 314028-90-5)

- Structure : Ethoxy group (position 4) and furylmethylamine substituent.

- Impact : Ethoxy increases lipophilicity compared to methoxy. The furan ring introduces heteroatom-mediated interactions (e.g., hydrogen bonding) .

- Synthesis : Similar coupling methods using ethoxy-substituted sulfonyl chlorides .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]-N-Methylnaphthalene-1-Sulfonamide

- Structure : Additional methoxy groups on the phenyl ring and N-methylation.

- Impact : Enhanced electron-donating effects from dimethoxy groups may improve solubility. N-methylation reduces hydrogen-bonding capacity .

- Crystallography : Stabilized by weak C–H···O bonds and π–π interactions (inter-ring distance: 3.710 Å) .

Functional Group Variations

4-Methoxy-N-(Naphthalen-1-yl)Benzenesulfonamide

- Structure : Lacks the phenylethyl group; sulfonamide is directly attached to naphthalene.

- Impact : Reduced steric bulk may enhance binding to flat hydrophobic pockets in enzymes or receptors .

3-Methoxy-N-(4-((4-Methoxyphenyl)Sulfonamido)Naphthalen-1-yl)Benzenesulfonamide

- Structure : Bis-sulfonamide with dual methoxy groups.

Table 1: Key Properties of Selected Analogs

Biologische Aktivität

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is . Its structure features a naphthalene core substituted with a methoxy group and a sulfonamide moiety, which contributes to its biological activity.

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation, leading to its antimicrobial effects. Additionally, the compound may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of folate synthesis, similar to other sulfonamides.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound had a comparable effectiveness to traditional antibiotics like penicillin, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

A separate study focused on the compound's anti-inflammatory effects in a mouse model of acute inflammation. Mice treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls. These findings indicate that the compound may serve as a therapeutic agent for inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation pathways. Its elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide to improve yield and purity?

- Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., DMF for nucleophilic substitution), temperature (room temperature to 80°C), and stoichiometric ratios of sulfonyl chloride and phenylethylamine. Purification via column chromatography with gradients of ethyl acetate/hexane (9:1) can resolve impurities. Monitor intermediates using TLC and validate purity via HPLC (>95%) .

Q. How can researchers characterize the structural conformation of this sulfonamide derivative?

- Methodological Answer : Employ X-ray crystallography to resolve the naphthalene sulfonamide core and substituent orientation. Complement with - and -NMR to confirm methoxy group position (δ ~3.8 ppm for OCH) and sulfonamide NH proton (δ ~8.2 ppm). FT-IR spectroscopy can validate sulfonamide S=O stretches (1350–1300 cm) .

Q. What strategies enhance the solubility and stability of this compound in aqueous biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to improve aqueous solubility. For stability, avoid prolonged exposure to UV light and store at –20°C under inert gas. Conduct pH-dependent stability studies (pH 4–9) to identify optimal buffer conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Systematically modify substituents: (i) Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electron density; (ii) Vary the phenylethylamine moiety to test steric effects. Evaluate inhibitory activity against target enzymes (e.g., kinases) using in vitro assays (IC determination) .

Q. What mechanisms underlie the reported anticancer activity of naphthalene sulfonamide derivatives?

- Methodological Answer : Investigate interactions with tubulin polymerization (via fluorescence anisotropy) or topoisomerase inhibition (DNA relaxation assays). Use molecular docking to map binding to hydrophobic pockets in protein targets. Validate with apoptosis assays (Annexin V/PI staining) in cancer cell lines .

Q. How can researchers resolve contradictions in reported toxicological data between in vitro and in vivo studies?

- Methodological Answer : Compare metabolic pathways using liver microsome assays (human vs. rodent) to identify species-specific detoxification mechanisms. Measure glutathione conjugation rates via LC-MS. Address false positives in vitro by testing cytotoxicity in 3D cell cultures .

Q. What computational methods predict environmental persistence and degradation pathways of this compound?

- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives (e.g., EPI Suite). Simulate photodegradation under UV light (λ = 254 nm) and analyze products via GC-MS. Assess hydrolysis in simulated environmental waters (pH 5–9) .

Q. How does the sulfonamide moiety influence binding affinity in protein-ligand interactions?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH). Use X-ray crystallography or cryo-EM to resolve hydrogen bonds between sulfonamide S=O groups and protein backbone amides. Compare with methylated sulfonamide analogs to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.